4-(4-Bromo-2-fluorophenyl)-1-butene
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Overview
Description
4-(4-Bromo-2-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)-1-butene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluorobenzene.
Grignard Reaction: The 4-bromo-2-fluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 1-bromo-3-butene under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include the corresponding alkane.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)-1-butene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The butene chain allows for further functionalization, enabling the compound to participate in diverse chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the butene chain.
4-Bromo-2-fluorotoluene: Similar in structure but has a methyl group instead of the butene chain.
Uniqueness
4-(4-Bromo-2-fluorophenyl)-1-butene is unique due to the presence of both bromo and fluoro substituents on the phenyl ring and the butene chain. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and material science.
Biological Activity
4-(4-Bromo-2-fluorophenyl)-1-butene, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and relevant case studies.
- Chemical Formula : C10H10BrF
- Molecular Weight : 241.09 g/mol
- CAS Number : 861697-08-7
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : 4-Bromo-2-fluorobenzaldehyde.
- Reagent : Butyl lithium or other alkylating agents.
- Reaction Conditions : Conducted under an inert atmosphere to prevent moisture interference.
The reaction pathway can be summarized as follows:
The mechanism through which this compound may exert its biological effects likely involves:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis via mitochondrial pathways and caspase activation .
- Cell Cycle Arrest : Potential interference with cell cycle progression through modulation of signaling pathways.
Case Study 1: Antiproliferative Effects
A study conducted on structurally similar compounds demonstrated that halogenated derivatives could significantly reduce cell viability in various cancer cell lines. The findings indicated that the presence of bromine and fluorine atoms was critical for enhancing biological activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | A549 | 0.46 ± 0.02 |
Compound B (no halogens) | A549 | >10 |
This data suggests that the bromine and fluorine substitutions in this compound may similarly enhance its antiproliferative effects.
Case Study 2: Antimicrobial Activity
Research into related compounds has shown promising antimicrobial properties. For example, derivatives with halogen substitutions have demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Properties
IUPAC Name |
4-bromo-1-but-3-enyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBBNROYYEAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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